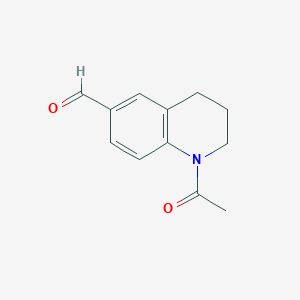![molecular formula C24H23N7O5S B13990052 Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate CAS No. 29822-07-9](/img/structure/B13990052.png)
Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is notable for its intricate structure, which includes multiple functional groups such as carboxylic acid, sulfonyl, and diazenyl groups
準備方法
The synthesis of 1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the carboxylic acid group. The diazenyl group is then added through a diazotization reaction, and the sulfonyl group is introduced via sulfonation. The final step involves esterification to form the ethyl ester derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester undergoes various chemical reactions due to its multiple functional groups. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound’s unique chemical properties make it valuable in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The sulfonyl group can interact with amino acid residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar compounds to 1H-Pyrazole-3-carboxylicacid,4-[2-[4-[[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl]phenyl]diazenyl]-4,5-dihydro-5-oxo-1-phenyl-,ethyl ester include other pyrazole derivatives such as:
1H-Pyrazole-4-carboxylic acid: A simpler pyrazole derivative with fewer functional groups.
3,5-Dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A pyrazole derivative with chloro and ethyl substituents.
特性
CAS番号 |
29822-07-9 |
|---|---|
分子式 |
C24H23N7O5S |
分子量 |
521.6 g/mol |
IUPAC名 |
ethyl 4-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C24H23N7O5S/c1-4-36-24(33)22-21(23(32)31(29-22)18-8-6-5-7-9-18)28-27-17-10-12-19(13-11-17)37(34,35)30-20-14-15(2)25-16(3)26-20/h5-14,21H,4H2,1-3H3,(H,25,26,30) |
InChIキー |
UYAPRZNKCXVOPG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)




![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)

![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)



![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)


